
2'-Amino-6'-hydroxy-2,2,2-trifluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C8H6F3NO2 It is known for its unique structure, which includes an amino group, a hydroxy group, and three fluorine atoms attached to an acetophenone backbone
Preparation Methods
The synthesis of 2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-hydroxyacetophenone and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine to facilitate the acylation process.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, solvent selection, and purification techniques such as recrystallization.
Chemical Reactions Analysis
2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers with enhanced thermal stability and unique optical properties.
Mechanism of Action
The mechanism of action of 2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone can be compared with other similar compounds such as:
2’-Amino-2,2,2-trifluoroacetophenone: Lacks the hydroxy group, which affects its reactivity and applications.
6’-Hydroxy-2,2,2-trifluoroacetophenone: Lacks the amino group, leading to different chemical properties and uses.
2’-Amino-4’-hydroxy-2,2,2-trifluoroacetophenone:
The uniqueness of 2’-Amino-6’-hydroxy-2,2,2-trifluoroacetophenone lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-(2-amino-6-hydroxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7(14)6-4(12)2-1-3-5(6)13/h1-3,13H,12H2 |
InChI Key |
VTTIGLVJEAOQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


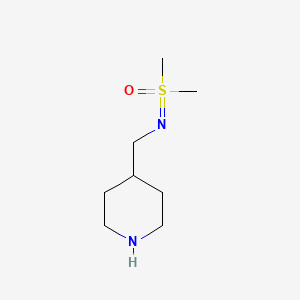

![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)
![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)

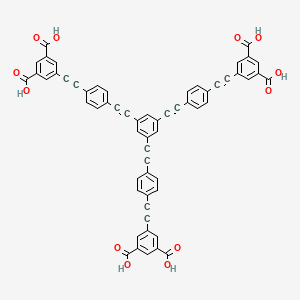
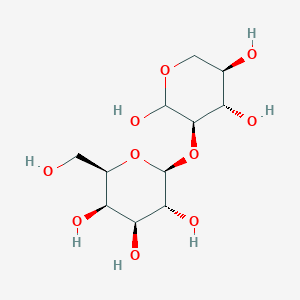

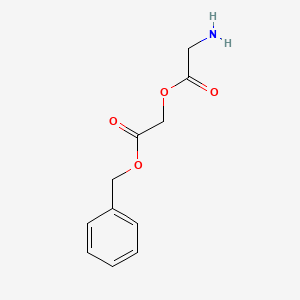
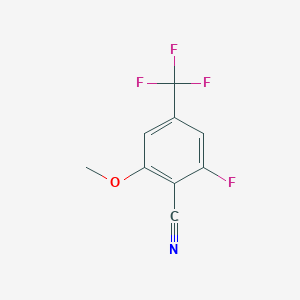

![5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol](/img/structure/B12840861.png)
![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)

